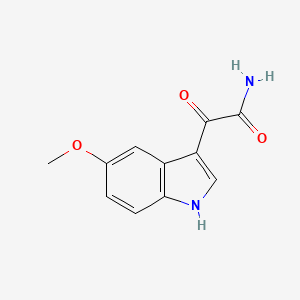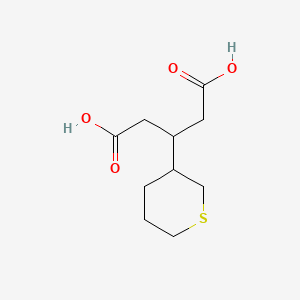
Ethyl Cyanoacetate-1,2-13C2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl Cyanoacetate-1,2-13C2 is a labeled compound where the carbon atoms at positions 1 and 2 are isotopically enriched with carbon-13. This compound is a derivative of ethyl cyanoacetate, an organic compound that contains a carboxylate ester and a nitrile group. It is a colorless liquid with a pleasant odor and is widely used as a building block in organic synthesis due to its versatile reactivity .
準備方法
Ethyl Cyanoacetate-1,2-13C2 can be synthesized through several methods:
Kolbe Nitrile Synthesis: This method involves the reaction of ethyl chloroacetate with sodium cyanide to produce ethyl cyanoacetate.
Fischer Esterification: Cyanoacetic acid is esterified with ethanol in the presence of a strong mineral acid like concentrated sulfuric acid.
Phase Transfer Catalysis: Sodium cyanoacetate reacts with ethyl bromide in an aqueous-organic two-phase system in the presence of a phase transfer catalyst.
化学反応の分析
Ethyl Cyanoacetate-1,2-13C2 undergoes various types of chemical reactions due to its reactive centers:
Condensation Reactions: It can participate in Knoevenagel condensation and Michael addition reactions due to the presence of an acidic methylene group flanked by nitrile and carbonyl groups.
Substitution Reactions: The nitrile group can undergo nucleophilic substitution reactions, forming various derivatives.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Common reagents used in these reactions include strong acids like sulfuric acid, bases like sodium hydroxide, and catalysts like phase transfer catalysts . Major products formed include diethyl malonate, ethyl glyoxylate, and various heterocyclic compounds .
科学的研究の応用
Ethyl Cyanoacetate-1,2-13C2 has numerous applications in scientific research:
作用機序
The mechanism of action of Ethyl Cyanoacetate-1,2-13C2 involves its reactivity at the nitrile, ester, and methylene sites. The compound can undergo nucleophilic addition at the nitrile group, ester hydrolysis, and condensation reactions at the methylene group. These reactions are facilitated by the electron-withdrawing effects of the nitrile and ester groups, which activate the methylene group towards nucleophilic attack .
類似化合物との比較
Ethyl Cyanoacetate-1,2-13C2 is unique due to its isotopic labeling, which makes it valuable for tracing studies. Similar compounds include:
Ethyl Cyanoacetate: The non-labeled version, which is widely used in organic synthesis.
Methyl Cyanoacetate: Similar in structure but with a methyl ester group instead of an ethyl ester.
Cyanoacetamide: Contains an amide group instead of an ester.
Malononitrile: Contains two nitrile groups and is used in similar condensation reactions.
These compounds share similar reactivity but differ in their specific applications and the types of products they form.
特性
CAS番号 |
147151-03-9 |
|---|---|
分子式 |
C5H7NO2 |
分子量 |
115.101 |
IUPAC名 |
ethyl 2-cyanoacetate |
InChI |
InChI=1S/C5H7NO2/c1-2-8-5(7)3-4-6/h2-3H2,1H3/i3+1,5+1 |
InChIキー |
ZIUSEGSNTOUIPT-ZIEKVONGSA-N |
SMILES |
CCOC(=O)CC#N |
同義語 |
2-Cyano-acetic Acid Ethyl Ester-1,2-13C2; (Ethoxycarbonyl)acetonitrile-1,2-13C2; Cyanoacetic Acid Ethyl Ester-1,2-13C2; Cyanoacetic Ester-1,2-13C2; Ethyl 2-Cyanoacetate-1,2-13C2; Malonic Acid Ethyl Ester Nitrile-1,2-13C2; NSC 8844-1,2-13C2; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(trans-4-hydroxycyclohexyl)urea](/img/structure/B584446.png)


